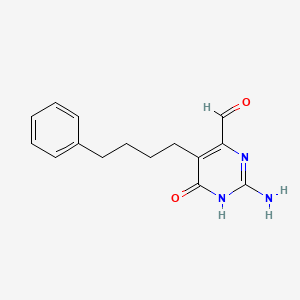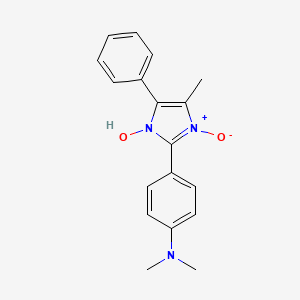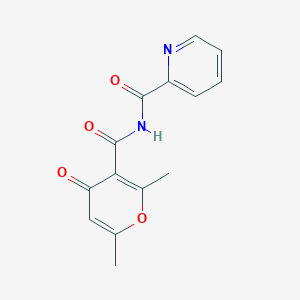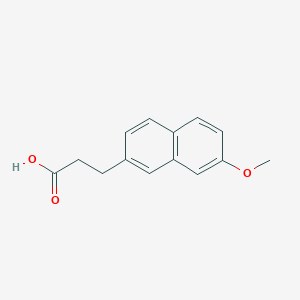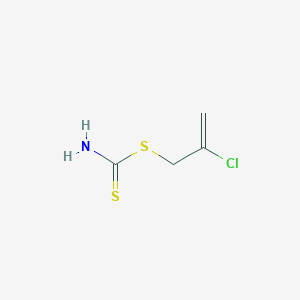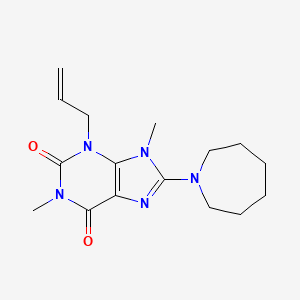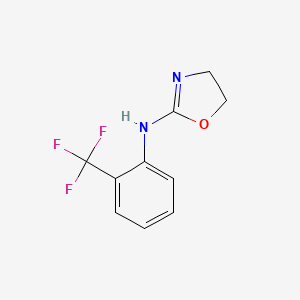
o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro-: is a chemical compound that belongs to the class of organic compounds known as oxazolines. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the trifluoromethyl group and the oxazoline ring in its structure makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- typically involves the reaction of o-toluidine with a suitable oxazoline precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures consistent quality and efficiency in the production process. The industrial methods also focus on minimizing waste and environmental impact by employing green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, oxazolidine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- involves its interaction with specific molecular targets. The oxazoline ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
o-Toluidine, N-(2-oxazolin-2-yl)-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
p-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro-: Positional isomer with the amino group in the para position, leading to variations in reactivity and applications.
m-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro-: Another positional isomer with distinct properties.
Uniqueness
The presence of the trifluoromethyl group in o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- imparts unique chemical and physical properties, such as increased stability and lipophilicity. These characteristics make it particularly valuable in applications where these properties are desired, such as in drug design and material science.
Eigenschaften
CAS-Nummer |
33588-19-1 |
|---|---|
Molekularformel |
C10H9F3N2O |
Molekulargewicht |
230.19 g/mol |
IUPAC-Name |
N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-9-14-5-6-16-9/h1-4H,5-6H2,(H,14,15) |
InChI-Schlüssel |
JPIGWUOESXBJJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)NC2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


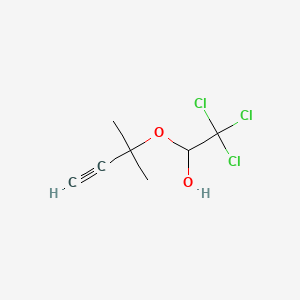
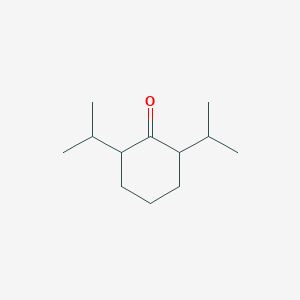
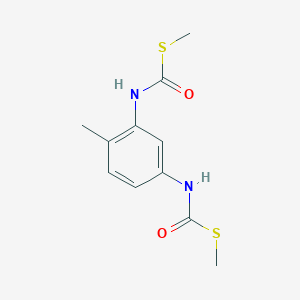
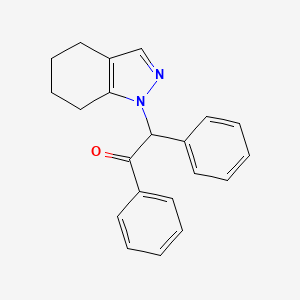
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
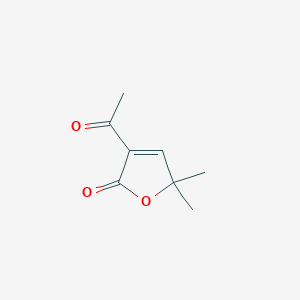

![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
